molecular formula C11H9N3OS B12689473 2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide CAS No. 160893-84-5

2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide

Cat. No.: B12689473
CAS No.: 160893-84-5
M. Wt: 231.28 g/mol
InChI Key: IAYWDBNJLASWPG-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-methyl-2-aminobenzothiazole with cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine in a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2-nitrophenyl)acetamide
  • 2-Cyano-N-(4-methoxybenzyl)acetamide
  • 2-Cyano-N-(2-chlorophenyl)acetamide

Uniqueness

2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide stands out due to its unique benzothiazole scaffold, which imparts distinct biological activities. Its methyl group at the 4-position enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other similar compounds .

Properties

CAS No.

160893-84-5

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

2-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H9N3OS/c1-7-3-2-4-8-10(7)14-11(16-8)13-9(15)5-6-12/h2-4H,5H2,1H3,(H,13,14,15)

InChI Key

IAYWDBNJLASWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC#N

Origin of Product

United States

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